7-Bromo-3-fluoro-1-methylindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-fluoro-1-methylindazole is a halogenated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoro-1-methylindazole typically involves the halogenation of indazole derivatives. One common method is the bromination of 3-fluoro-1-methylindazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted indazole derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
7-Bromo-3-fluoro-1-methylindazole has significant applications in scientific research, particularly in medicinal chemistry and drug discovery. It serves as a building block for the synthesis of novel pharmaceuticals with potential antiviral, anticancer, and antimicrobial activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-3-fluoro-1-methylindazole involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 7-Bromo-1-methylindazole
- 3-Fluoro-1-methylindazole
- 7-Chloro-3-fluoro-1-methylindazole
- 7-Iodo-3-fluoro-1-methylindazole
Comparison: 7-Bromo-3-fluoro-1-methylindazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and selectivity in certain reactions. The combination of halogens also influences its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Properties
IUPAC Name |
7-bromo-3-fluoro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJJQJIOISHXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.